molecular formula C15H14O6 B230951 7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione CAS No. 17928-61-9

7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione

Cat. No. B230951
CAS RN: 17928-61-9
M. Wt: 290.27 g/mol
InChI Key: JRZGAAFGODYEEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione, also known as Epothilone B, is a natural product that was first isolated from the myxobacterium Sorangium cellulosum. Epothilone B is a potent microtubule-stabilizing agent, which has been shown to have significant anti-tumor activity.

Scientific Research Applications

Synthesis and Structural Transformation

  • The compound has been used in the synthesis of complex polycyclic structures. For example, it has been synthesized starting from the [4+6]-cycloaddition product of the reaction of 3,4-bis(methylene)-7,7-dibromobicyclo[4.1.0]heptane with tropone. This process involved transforming the adducts to their epoxides and then to diones, demonstrating its role in creating advanced organic structures (Kato, Mitsuda, Shibuya, & Furuichi, 1991).

Facilitating Novel Syntheses

  • The compound serves as a key intermediate in novel syntheses. For instance, it has been involved in creating functionalized propellano-bislactones, showcasing its utility in generating new chemical entities with potential applications (Basavaiah & Satyanarayana, 2001).

Polymer Chemistry Applications

  • In the field of polymer chemistry, derivatives of this compound have been used to toughen polylactide, a biodegradable polyester. This demonstrates its potential in improving the mechanical properties of polymers, which is significant in materials science and engineering (Jing & Hillmyer, 2008).

Role in Complex Alkaloid Structures

  • The compound's structure is similar to that of complex alkaloids. For example, a related compound was isolated from Daphniphyllum macropodum, suggesting its relevance in studying natural product chemistry and alkaloid biosynthesis (Lu, Kong, Feng, Hao, & Lu, 2007).

Macrocyclic Ether-Ester Synthesis

Angiogenesis Research

properties

CAS RN

17928-61-9

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

IUPAC Name

7-methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione

InChI

InChI=1S/C15H14O6/c1-5-9-7-3-6(14(17)18-7)10-11(20-10)12-15(2,21-12)4-8(9)19-13(5)16/h3,7-12H,1,4H2,2H3

InChI Key

JRZGAAFGODYEEA-UHFFFAOYSA-N

SMILES

CC12CC3C(C4C=C(C5C(C1O2)O5)C(=O)O4)C(=C)C(=O)O3

Canonical SMILES

CC12CC3C(C4C=C(C5C(C1O2)O5)C(=O)O4)C(=C)C(=O)O3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione
Reactant of Route 2
Reactant of Route 2
7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione
Reactant of Route 3
7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione
Reactant of Route 4
7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione
Reactant of Route 5
7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione
Reactant of Route 6
7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione

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